6-Bromo-4-iodonicotinic acid
Overview
Description
6-Bromo-4-iodonicotinic acid is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nicotinic acid, characterized by the presence of bromine and iodine atoms at the 6th and 4th positions, respectively
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets via covalent bonding, given the presence of the bromine and iodine atoms, which are known for their electrophilic properties. This is purely speculative and requires experimental validation .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-4-iodonicotinic acid are currently unknown . It’s worth noting that bromine and iodine-containing compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodonicotinic acid typically involves halogenation reactions. One common method is the bromination of 4-iodonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups or oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted nicotinic acids, while nucleophilic substitution can introduce different functional groups at the halogen positions.
Scientific Research Applications
6-Bromo-4-iodonicotinic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Biological Studies: Researchers use it to study the effects of halogenated nicotinic acid derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar Compounds
4-Iodonicotinic Acid: Lacks the bromine atom at the 6th position, which may affect its reactivity and binding properties.
6-Bromo-4-chloronicotinic Acid: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.
6-Bromo-4-fluoronicotinic Acid: The presence of fluorine instead of iodine can lead to different electronic and steric effects.
Uniqueness
6-Bromo-4-iodonicotinic acid is unique due to the combination of bromine and iodine atoms, which can provide distinct reactivity and binding characteristics compared to other halogenated nicotinic acids. This makes it a valuable compound for specific synthetic and research applications.
Biological Activity
6-Bromo-4-iodonicotinic acid is a derivative of nicotinic acid, a compound recognized for its role as a precursor to essential coenzymes involved in various biological processes. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with bromine and iodine atoms, which may influence its biological interactions and reactivity. Its structural similarities to niacin (vitamin B3) suggest potential roles in metabolic pathways involving nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP.
The compound's mechanism of action is primarily linked to its ability to modulate nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives similar to this compound exhibit high affinity for specific nAChR subtypes, particularly α4β2-nAChRs. These interactions can lead to various physiological effects:
- Antagonistic Activity : Compounds similar to this compound have demonstrated antagonistic properties at nAChRs, inhibiting nicotine-induced responses in experimental models .
- Modulation of Immune Response : Nicotinic acid derivatives are known to enhance immune cell function, potentially increasing the body's ability to combat infections .
Anticancer Potential
Research into related compounds indicates that some nicotinic acid derivatives may exhibit anticancer properties. These effects are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of metabolic pathways . Further investigation is warranted to elucidate the specific anticancer mechanisms of this compound.
Study on nAChR Affinity
In a study examining various nicotinic acid derivatives, compounds were tested for their binding affinity at different nAChR subtypes. The findings indicated that certain derivatives exhibited significant antagonistic activity at α4β2-nAChRs, suggesting potential applications in treating conditions associated with cholinergic dysregulation .
Compound | K_i (nM) | nAChR Subtype | Agonist Activity (%) |
---|---|---|---|
5a | 0.009 | α4β2 | Low |
5b | 0.03 | α4β2 | Low |
5g | 0.94 | α7 | Moderate (17%) |
Metabolic Implications
Research has highlighted the role of nicotinic acid in metabolic regulation through its conversion into NAD+. This conversion is critical for numerous enzymatic reactions involved in energy metabolism and cellular repair mechanisms . The implications for this compound may extend to enhancing mitochondrial function and overall cellular health.
Properties
IUPAC Name |
6-bromo-4-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAGPKWRKIOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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